molecular formula C13H8F3NO B13897170 4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde

Katalognummer: B13897170
Molekulargewicht: 251.20 g/mol
InChI-Schlüssel: KYTMIHFMZZUEMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carbaldehyde functional group at the 3-position. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines, such as 4-(Trifluoromethyl)pyridine and 2-(Trifluoromethyl)pyridine .

Uniqueness

4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the carbaldehyde functional group, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex organic molecules and in various scientific applications .

Eigenschaften

Molekularformel

C13H8F3NO

Molekulargewicht

251.20 g/mol

IUPAC-Name

4-[4-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-5-6-17-7-10(12)8-18/h1-8H

InChI-Schlüssel

KYTMIHFMZZUEMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)C=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.